molecular formula C10H22O2Si B2354087 cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol CAS No. 1408075-44-4

cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol

Cat. No. B2354087
Key on ui cas rn: 1408075-44-4
M. Wt: 202.369
InChI Key: ILGIKHCMCDNBSK-KYZUINATSA-N
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Patent
US07951838B2

Procedure details

A mixture of 3-(tert-butyldimethylsilyloxy)cyclobutanol (2.59 g, 13 mmol), sodium bicarbonate (3 ml, 38 mmol), and Reactant 1 [?] (7 g, 15 mmol) in DCM (40 ml) was stirred at RT in 4 h, the solid was filtered; the filtrated was purified by ISCO (5% EtOAc/Hexanes) to give the title compound as a colorless oil.
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
Reactant 1
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][CH:9]1[CH2:12][CH:11]([OH:13])[CH2:10]1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].C(=O)(O)[O-].[Na+]>C(Cl)Cl>[Si:1]([O:8][CH:9]1[CH2:12][C:11](=[O:13])[CH2:10]1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.59 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1CC(C1)O
Name
Quantity
3 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Reactant 1
Quantity
7 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT in 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
the filtrated was purified by ISCO (5% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1CC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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